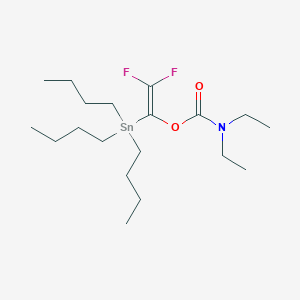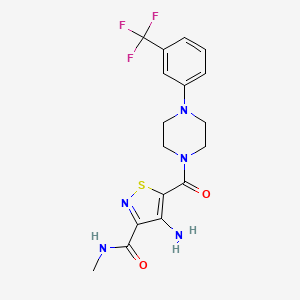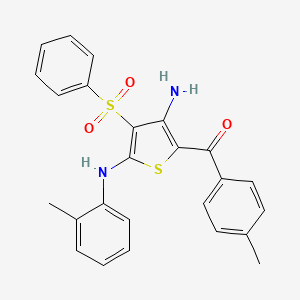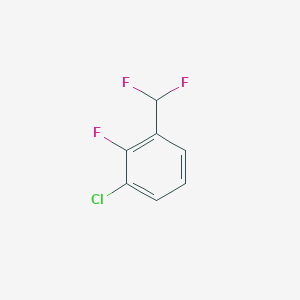
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluorovinyl group, a tributylstannyl group, and a diethylcarbamate moiety, which contribute to its unique reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate typically involves the reaction of a difluorovinyl stannane with diethylcarbamate under specific conditions. One common method includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts in N,N-dimethylformamide at 80°C for 10 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The difluorovinyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted vinyl carbamates, while oxidation and reduction can lead to the formation of alcohols or alkenes.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The difluorovinyl group can impart increased metabolic stability and bioavailability to pharmaceutical compounds.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate involves its reactivity with various chemical reagents. The difluorovinyl group can participate in nucleophilic and electrophilic reactions, while the tributylstannyl group can undergo transmetalation in the presence of palladium catalysts. These interactions facilitate the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-dimethylcarbamate
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diisopropylcarbamate
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylurethane
Uniqueness
Compared to similar compounds, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate offers a unique combination of reactivity and stability. The diethylcarbamate moiety provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of chemical reactions. Additionally, the presence of the difluorovinyl group enhances the compound’s potential in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.
Properties
IUPAC Name |
(2,2-difluoro-1-tributylstannylethenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2NO2.3C4H9.Sn/c1-3-10(4-2)7(11)12-5-6(8)9;3*1-3-4-2;/h3-4H2,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKBYTVDSNSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37F2NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2593914.png)
![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)


![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2593926.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2593930.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2593932.png)
![N-(2-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593933.png)

![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
